molecular formula C26H29NO7S B281076 Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

货号 B281076
分子量: 499.6 g/mol
InChI 键: PPJANEUEWZLBIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as ESI-09, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. ESI-09 is a selective inhibitor of the RAC1-GEF Trio, which is a protein that plays a crucial role in cell migration, proliferation, and survival.

作用机制

ESI-09 selectively inhibits the RAC1-GEF Trio protein, which plays a crucial role in cell migration, proliferation, and survival. RAC1 is a small GTPase that regulates the actin cytoskeleton and is involved in various cellular processes, including cell migration and invasion. The RAC1-GEF Trio protein activates RAC1 by promoting the exchange of GDP for GTP, which leads to the activation of downstream signaling pathways. By inhibiting the RAC1-GEF Trio protein, ESI-09 blocks the activation of RAC1 and downstream signaling pathways, leading to the inhibition of cell migration, proliferation, and survival.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells by blocking the activation of RAC1 and downstream signaling pathways. ESI-09 has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ESI-09 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

实验室实验的优点和局限性

ESI-09 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of the RAC1-GEF Trio protein, making it a useful tool for studying the role of RAC1 in various cellular processes. Additionally, ESI-09 has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation is that ESI-09 has poor solubility in water, which can make it difficult to work with in certain experiments.

未来方向

There are several future directions for the study of ESI-09. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. Additionally, ESI-09 has shown promise as a potential treatment for neurodegenerative diseases, and further studies are needed to fully understand its neuroprotective effects. Another direction is to investigate the potential of ESI-09 as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Finally, further studies are needed to optimize the synthesis and solubility of ESI-09 to make it a more useful tool in lab experiments.

合成方法

ESI-09 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of ESI-09 involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonyl chloride intermediate. The final step involves the reaction of the sulfonyl chloride intermediate with cyclohexyl isocyanide and ethyl alcohol to form ESI-09.

科学研究应用

ESI-09 has been extensively studied in various scientific research applications. It has been shown to inhibit the migration and invasion of cancer cells, making it a potential therapeutic agent for cancer treatment. ESI-09 has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ESI-09 has been studied for its potential anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.

属性

分子式

C26H29NO7S

分子量

499.6 g/mol

IUPAC 名称

ethyl 5-[cyclohexanecarbonyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H29NO7S/c1-4-33-26(29)24-17(2)34-23-15-10-19(16-22(23)24)27(25(28)18-8-6-5-7-9-18)35(30,31)21-13-11-20(32-3)12-14-21/h10-16,18H,4-9H2,1-3H3

InChI 键

PPJANEUEWZLBIG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C

规范 SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。